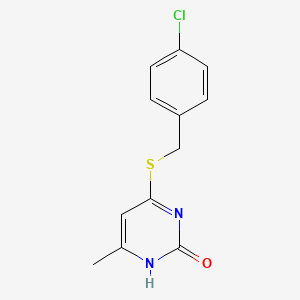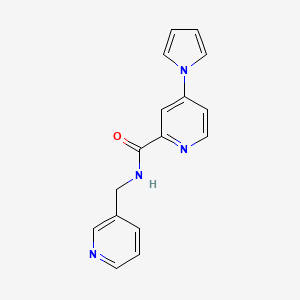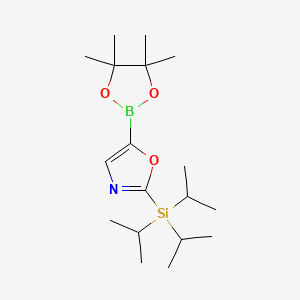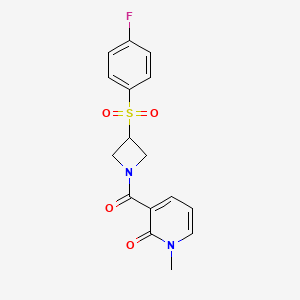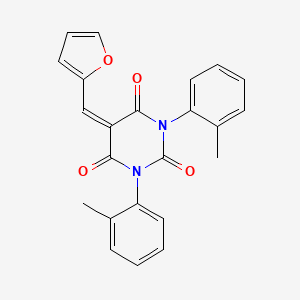
5-(2-furylmethylene)-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-furylmethylene)-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as FMMP, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. FMMP is a pyrimidine derivative that has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Scientific Research Applications
Organic Phosphors
A study by Kumar et al. (2014) discusses the synthesis of organic phosphors, including a compound structurally similar to the queried chemical, which showed luminescence properties. These organic phosphors exhibited broadband photoluminescence (PL) emission spectra, making them potential candidates for applications in luminescence and display technologies (Kumar et al., 2014).
Schiff Bases and Bis(aminophosphonates)
Research by Kraicheva et al. (2004) focused on the synthesis of Schiff bases and related bis(aminophosphonates) containing furyl moieties. These compounds have been characterized through various spectroscopic methods, indicating potential utility in various fields of chemistry and materials science (Kraicheva et al., 2004).
High-Performance Polymers
Guan et al. (2015) synthesized a series of high-performance polymers incorporating pyridine and biphenyl units. These polymers demonstrated properties such as solubility, thermal and mechanical stability, and crystallinity, suggesting their applicability in advanced material technologies (Guan et al., 2015).
Fluorinated Polyimides
Madhra et al. (2002) synthesized novel fluorinated polyimides that showed high thermal stability and good solubility in organic solvents. These materials also formed transparent films with strong mechanical properties, indicating their potential in advanced material applications (Madhra et al., 2002).
Antimicrobial and Anticancer Agents
Altalbawy (2013) investigated compounds prepared from reactions involving similar furyl-substituted moieties. These compounds exhibited significant antimicrobial and anticancer activities, suggesting potential applications in pharmaceutical research (Altalbawy, 2013).
Catalyst-Free Synthesis in Pharmaceuticals
Brahmachari and Nayek (2017) developed a catalyst-free synthesis method for pharmaceuticals using a series of functionalized pyrimidine derivatives. This method emphasizes eco-friendliness and high yield, which is critical in the pharmaceutical industry (Brahmachari & Nayek, 2017).
properties
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-bis(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-15-8-3-5-11-19(15)24-21(26)18(14-17-10-7-13-29-17)22(27)25(23(24)28)20-12-6-4-9-16(20)2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRRPPAIVMXYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CO3)C(=O)N(C2=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-3-({[(2-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2964619.png)

![1-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methanesulfonamide](/img/structure/B2964622.png)
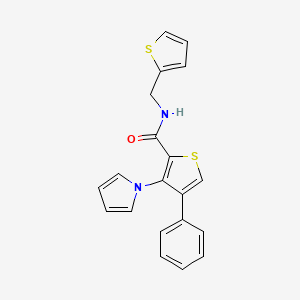
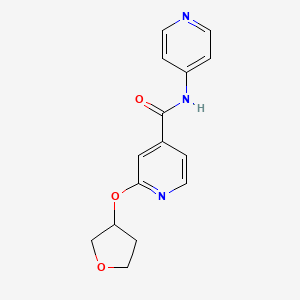
![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)
